N~1~,N'~1~-Dimethoxytetradecanediimidamide

Description

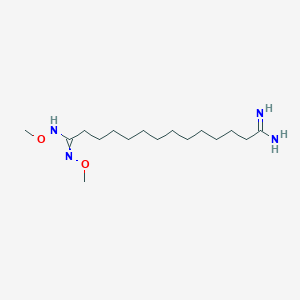

N¹,N'¹-Dimethoxytetradecanediimidamide is a diimidamide derivative featuring a 14-carbon tetradecane backbone with methoxy (-OCH₃) substituents on both nitrogen atoms of the imidamide groups. Its molecular formula is C₁₆H₃₂N₄O₂, with a molecular weight of 312.45 g/mol.

Properties

CAS No. |

648440-41-9 |

|---|---|

Molecular Formula |

C16H34N4O2 |

Molecular Weight |

314.47 g/mol |

IUPAC Name |

14-N,14-N'-dimethoxytetradecanediimidamide |

InChI |

InChI=1S/C16H34N4O2/c1-21-19-16(20-22-2)14-12-10-8-6-4-3-5-7-9-11-13-15(17)18/h3-14H2,1-2H3,(H3,17,18)(H,19,20) |

InChI Key |

KIVDSWJUKIYTEV-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=NOC)CCCCCCCCCCCCC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N’~1~-Dimethoxytetradecanediimidamide typically involves the reaction of tetradecanediamine with methoxy reagents under controlled conditions. The process may include steps such as:

Initial Reaction: Tetradecanediamine is reacted with methanol in the presence of a catalyst to introduce the methoxy groups.

Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of N1,N’~1~-Dimethoxytetradecanediimidamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~,N’~1~-Dimethoxytetradecanediimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

Substitution: Sodium hydroxide, alkyl halides; reactions are usually conducted in polar solvents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~1~,N’~1~-Dimethoxytetradecanediimidamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1,N’~1~-Dimethoxytetradecanediimidamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N,N'-Dimethoxy-N,N'-dimethyloxamide (CAS 106675-70-1)

- Molecular Formula : C₆H₁₂N₂O₄

- Functional Groups : Oxamide core (two amide groups) with methoxy and methyl substituents on nitrogen.

- Key Differences: The oxamide backbone (C(=O)–N–C(=O)) contrasts with the diimidamide (N–C(=N)–N) structure of the target compound. Shorter carbon chain (vs. tetradecane) reduces hydrophobicity.

- Implications :

- Lower molecular weight (176.17 g/mol) and polarity may enhance solubility in polar solvents relative to the target compound [13].

N,N-Dimethyltetradecan-1-amine (CAS 112-75-4)

- Molecular Formula : C₁₆H₃₅N

- Functional Groups : Tertiary amine with a tetradecane chain.

- Key Differences :

- The absence of imidamide groups results in weaker hydrogen-bonding capacity and higher basicity (pKa ~10–11 for amines vs. ~8–9 for imidamides).

- The fully saturated hydrocarbon chain enhances lipophilicity.

- Implications :

- Widely used as a surfactant due to its amphiphilic nature. The target compound’s imidamide groups may improve water dispersibility but reduce stability under acidic conditions [14].

N,N'-Dimethylimidodicarbonimidic Diamide Hydrochloride (ChemSpider ID 30770404)

- Molecular Formula : C₄H₁₁N₅·HCl

- Functional Groups : Imidodicarbonimidic diamide with methyl substituents and a hydrochloride salt.

- Key Differences :

- Shorter carbon chain and hydrochloride salt increase water solubility.

- Methyl groups (vs. methoxy in the target compound) reduce steric hindrance and electron-withdrawing effects.

- Implications: The hydrochloride form enhances ionic character, making it suitable for pharmaceutical applications. The target compound’s methoxy groups may confer better stability in non-aqueous environments [11].

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Backbone | Functional Groups | Solubility (Predicted) | Melting Point (Estimated) |

|---|---|---|---|---|---|

| N¹,N'¹-Dimethoxytetradecanediimidamide | 312.45 | Tetradecane | Diimidamide, Methoxy | Low in water; high in DMSO | >150°C (high crystallinity) |

| N,N'-Dimethoxy-N,N'-dimethyloxamide | 176.17 | Oxamide | Amide, Methoxy, Methyl | Moderate in polar solvents | 80–100°C |

| N,N-Dimethyltetradecan-1-amine | 241.46 | Tetradecane | Tertiary amine | Low in water; high in organics | <50°C (liquid at RT) |

Reactivity

- N¹,N'¹-Dimethoxytetradecanediimidamide :

- Methoxy groups act as electron-withdrawing substituents, reducing nucleophilicity at nitrogen compared to amines.

- Imidamide groups can participate in hydrogen bonding and metal coordination, suggesting utility in catalysis or chelation [12].

- N,N-Dimethyltetradecan-1-amine :

- Reactive in alkylation and quaternization reactions; forms stable micelles in aqueous solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.